4-Pentenoic anhydride serves as a valuable monomer for the synthesis of cross-linked polyanhydrides. These polymers possess unique properties like biodegradability and tunable degradation rates, making them attractive for drug delivery applications. Studies have explored its use in creating photopolymerized thiol-ene polyanhydrides. Researchers investigated the erosion, release characteristics, and cytotoxicity of these materials ().
The presence of a vinyl group in 4-pentenoic anhydride allows its incorporation into polymers containing pendant vinyl or acetylene functionalities. These functional groups can further participate in various reactions for targeted polymer modifications, enabling the creation of novel materials with specific properties ().
Research suggests that 4-pentenoic anhydride might hold promise in the development of biomaterials. For instance, studies have explored its use in the preparation of glucose functionalized copolymers. These materials could potentially find applications in areas like targeted drug delivery or biocompatible implants, although further research is needed to explore their full potential ().
4-Pentenoic anhydride is a chemical compound characterized by the formula . It is an anhydride derived from 4-pentenoic acid, which features a five-carbon chain with a double bond at the fourth position. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of biodegradable polymers and drug delivery systems. The presence of a vinyl group in its structure enables it to participate in various
The synthesis of 4-pentenoic anhydride typically involves:
4-Pentenoic anhydride has several applications:
Interaction studies involving 4-pentenoic anhydride focus on its reactivity with various biological molecules and its behavior in polymer matrices. Research has shown that the incorporation of this compound into polymer systems can affect their degradation rates and release characteristics. Studies have also explored its cytotoxicity when used in drug delivery formulations, indicating that while it can be effective, careful consideration is needed regarding its concentration and formulation .
Several compounds share structural similarities with 4-pentenoic anhydride. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Pentenoic Acid | Precursor to 4-pentenoic anhydride; contains a carboxylic acid group. | |
2-Pentenoic Acid | Has a double bond at position 2; different reactivity profile. | |
3-Pentenoic Acid | Double bond at position 3; used in flavoring agents. | |
Vinyl Acetate | A vinyl ester used extensively in polymer production; less complex than 4-pentenoic anhydride. |
What sets 4-pentenoic anhydride apart from these compounds is its ability to form cross-linked structures that are both biodegradable and functionalized for specific applications in drug delivery and biomaterials. Its reactivity due to the vinyl group allows for diverse modifications that enhance its utility compared to similar compounds lacking such functionalities .
The systematic nomenclature of 4-pentenoic anhydride follows established International Union of Pure and Applied Chemistry guidelines for naming anhydride compounds. The preferred International Union of Pure and Applied Chemistry name for this compound is pent-4-enoyl pent-4-enoate [1] [2]. This nomenclature reflects the compound's derivation from two molecules of 4-pentenoic acid (pent-4-enoic acid) through dehydration condensation, resulting in the formation of the anhydride linkage.
The systematic naming convention incorporates several key nomenclatural elements. The prefix "pent-" indicates the five-carbon chain length, while the "4-eno" designation specifies the location of the carbon-carbon double bond at the fourth position from the carboxyl carbon [1] [2]. The suffix "oyl" denotes the acyl portion of the anhydride, and "oate" represents the ester-like oxygen bridge characteristic of anhydride functional groups [1] [2].
Alternative acceptable names include 4-pentenoic anhydride, pent-4-enoic anhydride, and 4-pentenoic acid anhydride [3] [4]. These variations maintain the essential structural information while providing different levels of systematic detail. The Chemical Abstracts Service registry number 63521-92-6 serves as the unique identifier for this compound in chemical databases and literature [1] [5] [3].
The molecular formula of 4-pentenoic anhydride is C₁₀H₁₄O₃, representing the complete atomic composition of the compound [1] [5] [6]. This formula indicates the presence of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, which collectively contribute to the compound's molecular weight of 182.22 grams per mole [1] [5] [6].
Detailed molecular weight analysis reveals the individual atomic contributions to the overall molecular mass. The ten carbon atoms contribute 120.11 grams per mole, the fourteen hydrogen atoms add 14.11 grams per mole, and the three oxygen atoms provide 47.998 grams per mole [6] [3]. The exact mass, determined through high-resolution mass spectrometry, is 182.094 atomic mass units, while the monoisotopic mass is 182.094294 atomic mass units [7] [3].
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is C=CCCC(=O)OC(=O)CCC=C, which provides a linear representation of the molecular connectivity [1] [5] [8]. The International Chemical Identifier string is InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2, offering a standardized method for chemical structure representation [1] [5] [3].
Table 1: Chemical Identification and Nomenclature Data
Property | Value |
---|---|
IUPAC Name | pent-4-enoyl pent-4-enoate |
Alternative Names | 4-Pentenoic anhydride; Pent-4-enoic anhydride; 4-Pentenoic acid anhydride |
Molecular Formula | C₁₀H₁₄O₃ |
Molecular Weight | 182.22 g/mol |
CAS Registry Number | 63521-92-6 |
InChI | InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 |
InChI Key | NEDHQDYBHYNBIF-UHFFFAOYSA-N |
SMILES | C=CCCC(=O)OC(=O)CCC=C |
Table 2: Molecular Weight Analysis
Component | Count/Formula | Mass Contribution (g/mol) |
---|---|---|
Carbon (C) | 10 atoms | 120.11 |
Hydrogen (H) | 14 atoms | 14.11 |
Oxygen (O) | 3 atoms | 47.998 |
Total Molecular Weight | C₁₀H₁₄O₃ | 182.22 |
Exact Mass | C₁₀H₁₄O₃ | 182.094 |
Monoisotopic Mass | C₁₀H₁₄O₃ | 182.094294 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-pentenoic anhydride through analysis of both proton and carbon-13 spectra [9] [10]. The compound exhibits characteristic nuclear magnetic resonance patterns that reflect its unique structural features, including the presence of terminal alkene groups and anhydride functionality.
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the hydrogen atoms within the molecule [9]. The terminal vinyl protons appear as complex multipiples in the region between 5.0 and 5.2 parts per million, corresponding to the methylene hydrogen atoms attached to the terminal carbon of the double bond [11] [9]. The vinyl hydrogen atoms bonded to the internal carbon of the double bond resonate as multipiples between 5.8 and 6.0 parts per million [11] [9].
The aliphatic methylene protons adjacent to the double bond appear as multiples between 2.3 and 2.5 parts per million, while the methylene protons adjacent to the carbonyl groups exhibit characteristic triplet patterns between 2.6 and 2.8 parts per million [11] [12] [9]. These chemical shift values reflect the deshielding effects of both the electron-withdrawing carbonyl groups and the electron-donating properties of the alkene functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework [10]. The carbonyl carbons of the anhydride groups appear in the region between 165 and 175 parts per million, characteristic of carboxylic acid derivatives [10] [13]. The alkene carbons resonate between 115 and 120 parts per million for the terminal methylene carbons and between 135 and 140 parts per million for the internal alkene carbons [10].
The aliphatic methylene carbons exhibit chemical shifts between 28 and 32 parts per million for positions remote from functional groups, while the methylene carbons adjacent to the carbonyl groups appear between 33 and 38 parts per million [10]. These assignments reflect the characteristic deshielding effects associated with proximity to electron-withdrawing carbonyl functionality.
Infrared spectroscopy provides definitive identification of the functional groups present in 4-pentenoic anhydride through characteristic vibrational frequencies [14] [15] [16]. The anhydride functional group exhibits a distinctive double carbonyl stretching pattern that serves as a primary diagnostic feature for this class of compounds.
The symmetric carbonyl stretching vibration of the anhydride group appears at approximately 1820 wavenumbers with strong intensity [14] [15] [17]. This higher frequency absorption results from the symmetric stretching motion of both carbonyl groups in phase with each other [14]. The asymmetric carbonyl stretching vibration occurs at approximately 1750 wavenumbers, also with strong intensity [14] [15] [17]. This lower frequency absorption corresponds to the out-of-phase stretching motion of the two carbonyl groups.
The presence of terminal alkene functionality is confirmed by the carbon-carbon double bond stretching vibration appearing between 1630 and 1640 wavenumbers with weak to medium intensity [15] [16]. This absorption is characteristic of terminal alkenes and provides confirmation of the unsaturated nature of the compound.
Carbon-hydrogen stretching vibrations appear in multiple regions of the infrared spectrum [15] [16]. Aliphatic carbon-hydrogen stretches occur between 2850 and 3000 wavenumbers with strong intensity, while vinyl carbon-hydrogen stretches appear between 3000 and 3100 wavenumbers with medium intensity [15] [16]. The carbon-oxygen stretching vibrations of the anhydride linkage appear as strong absorptions between 1000 and 1300 wavenumbers [15] [17].
Additional diagnostic peaks include carbon-hydrogen bending vibrations at 1375, 1450, and 1465 wavenumbers, corresponding to methyl and methylene deformation modes [15] [16]. These absorptions provide supporting evidence for the aliphatic portions of the molecular structure.
Table 3: Infrared Spectroscopic Frequencies
Functional Group | Frequency Range (cm⁻¹) | Intensity | Description |
---|---|---|---|
C=O Stretch (Anhydride, Symmetric) | 1820 ± 5 | Strong | Higher frequency anhydride carbonyl |
C=O Stretch (Anhydride, Asymmetric) | 1750 ± 5 | Strong | Lower frequency anhydride carbonyl |
C=C Stretch (Alkene) | 1630-1640 | Weak-Medium | Terminal alkene double bond |
C-H Stretch (Alkyl) | 2850-3000 | Strong | Aliphatic C-H bonds |
C-H Stretch (Vinyl) | 3000-3100 | Medium | Vinyl C-H bonds |
C-O Stretch | 1000-1300 | Strong | Anhydride C-O bonds |
C-H Bend | 1375, 1450, 1465 | Medium | Methyl and methylene deformations |
Mass spectrometry provides valuable structural information through analysis of molecular ion peaks and characteristic fragmentation patterns [18] [19] [20]. The molecular ion peak of 4-pentenoic anhydride appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact compound [7] [8].
The fragmentation pattern of 4-pentenoic anhydride reflects the inherent instability of the anhydride functional group under electron impact ionization conditions [20] [21]. Primary fragmentation pathways include loss of carbon monoxide (molecular ion minus 28) producing a fragment at mass-to-charge ratio 154 [20]. Loss of the carboxyl group (molecular ion minus 45) generates a fragment at mass-to-charge ratio 137 [20].
A significant fragmentation pathway involves loss of the entire pentenoyl group (molecular ion minus 73), producing a fragment at mass-to-charge ratio 109 [20]. This fragmentation reflects the tendency of anhydrides to undergo cleavage at the anhydride bridge under high-energy conditions [20] [22].
Additional characteristic fragments include the pentenoyl cation at mass-to-charge ratio 83, corresponding to [C₅H₇O]⁺ [20]. The pentenyl cation appears at mass-to-charge ratio 55, represented as [C₄H₇]⁺, resulting from loss of the carbonyl oxygen [20]. Lower mass fragments include the acetyl cation at mass-to-charge ratio 43 [C₂H₃O]⁺ and the formyl cation at mass-to-charge ratio 29 [CHO]⁺ [20].
The relative intensities of these fragments provide diagnostic information about the molecular structure [19] [20]. High-intensity fragments typically correspond to stable cationic species formed through favorable fragmentation pathways, while low-intensity fragments often result from less favorable rearrangement processes [19] [23].
Table 4: Nuclear Magnetic Resonance Chemical Shift Predictions
Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
---|---|---|
C-1 (Vinyl CH₂=) | 5.0-5.2 (2H, m) | 115-120 |
C-2 (=CH-) | 5.8-6.0 (1H, m) | 135-140 |
C-3 (-CH₂-) | 2.3-2.5 (2H, m) | 28-32 |
C-4 (-CH₂-CO) | 2.6-2.8 (2H, t) | 33-38 |
C-5 (C=O) | N/A | 165-175 |
C-1' (Vinyl CH₂=) | 5.0-5.2 (2H, m) | 115-120 |
C-2' (=CH-) | 5.8-6.0 (1H, m) | 135-140 |
C-3' (-CH₂-) | 2.3-2.5 (2H, m) | 28-32 |
C-4' (-CH₂-CO) | 2.6-2.8 (2H, t) | 33-38 |
C-5' (C=O) | N/A | 165-175 |
Table 5: Mass Spectrometry Fragmentation Patterns
m/z Value | Fragment Ion | Loss | Relative Intensity |
---|---|---|---|
182 | [M]- ⁺ | Molecular ion | Low-Medium |
154 | [M-CO]- ⁺ | Loss of CO (28) | Medium |
137 | [M-COOH]⁺ | Loss of COOH (45) | Medium-High |
109 | [M-COOC₃H₅]⁺ | Loss of pentenoyl group (73) | High |
83 | [C₅H₇O]⁺ | Pentenoyl cation | Medium |
55 | [C₄H₇]⁺ | Pentenyl cation | High |
43 | [C₂H₃O]⁺ | Acetyl cation | Medium |
29 | [CHO]⁺ | Formyl cation | Medium |
Parameter | Numerical value | Experimental conditions | Reference |
---|---|---|---|
Relative molecular mass | 182.22 g mol⁻¹ | calculated from elemental composition | PubChem record 2733439 [1] |
Density | 0.997 g mL⁻¹ | 25 °C (literature value) | Sigma-Aldrich product 471801 [2] [3] |
Calculated molar volume* | 182.8 mL mol⁻¹ | 25 °C | from density and molecular mass [2] [1] |
Refractive index n²⁰ᴰ | 1.447 | 25 °C | Sigma-Aldrich datasheet [3] |
Boiling point (reduced pressure) | 78 – 81 °C | 0.4 mm Hg | Sigma-Aldrich datasheet [3] |
Flash point (closed cup) | 110 °C | — | Sigma-Aldrich datasheet [3] |
* Molar volume = (relative molecular mass / density).
The relatively high molar volume reflects the long aliphatic backbone and absence of strong intermolecular hydrogen bonding, while the near-unity density is typical of low-polarity liquid anhydrides.
Solvent | Qualitative solubility | Experimental or preparative evidence | Reference |
---|---|---|---|
Tetrahydrofuran | Miscible | Used as bulk solvent during poly-anhydride network synthesis [4] | Supplementary data, elastomeric polyanhydrides [4] |
Chloroform | Miscible | Dissolution step in the preparation of cross-linked polyanhydrides [4] | Supplementary data [4] |
Acetonitrile | High | Dissolves completely during photo-initiated thiol–ene polymerisation experiments [5] | Polymer Chemistry study [5] |
Dichloromethane | High | Standard medium for acylation reactions of anhydrides [6] | Demonstrative esterification mechanism [6] |
Dimethyl sulfoxide | High | Commercial catalogue notes complete solubility in polar aprotic solvents [7] | CymitQuimica product file [7] |
Water | Reacts; no stable solution | Typical hydrolytic cleavage of acid anhydrides [8] | LibreTexts overview of anhydrides [8] |
The compound is therefore compatible with a wide polarity window of organic media, facilitating its use in solution polymerisation, acylation and click-chemistry protocols. Immediate hydrolysis in aqueous environments must, however, be anticipated when designing work-ups or storage.
Volatility and ignition parameters
The low-pressure boiling range (≈ 80 °C at 0.4 mm Hg) and flash point of 110 °C indicate moderate volatility and flammability under synthetic conditions [3].
Anhydride bond lability
Like other aliphatic anhydrides, 4-pentenoic anhydride undergoes rapid hydrolysis to two equivalents of 4-pentenoic acid in the presence of trace water. Hydrolysis is fast even at ambient temperature, and no true aqueous solubility can be measured [8].
Hydrolytic degradation in polymer matrices
Linear polyanhydrides obtained by photochemical thiol–ene coupling of 4-pentenoic anhydride with 1,6-hexanedithiol show number-average molecular-mass decay from 12 600 g mol⁻¹ to 1 300 g mol⁻¹ within sixty minutes in a mixed tetrahydrofuran / water medium at 25 °C, confirming facile anhydride cleavage [5].
Thermal cleavage
Above the flash point sustained heating leads to gradual cleavage to the parent acid and possible olefinic side products, but no explosive decomposition has been reported under normal laboratory practice. Processing temperatures are therefore typically kept below 100 °C unless conducted under reduced pressure.
Nucleophile class | Representative reaction with 4-pentenoic anhydride | Key outcome | Reference |
---|---|---|---|
Primary and secondary alcohols | Methanolysis under Brønsted-acid catalysis | Formation of methyl 4-pentenoate and 4-pentenoic acid [6] [9] | Mechanistic illustration of anhydride esterification [6] [9] |
Amines | Room-temperature aminolysis in dichloromethane | Unsaturated amides; useful in peptide and polymer conjugation | General anhydride reactivity [8] |
Thiols | Ultraviolet-initiated thiol–ene click coupling with 1,6-hexanedithiol | Formation of degradable polyanhydride networks [5] | Radical thiol–ene polymerisation study [5] |
The conjugated alkene does not participate in these acyl-transfer events, allowing selective acylation while retaining unsaturation for orthogonal functionalisation.
The pendant C=C bond tolerates mild acyl substitutions but undergoes:
These dual reactive loci (anhydride carbonyls plus vinyl group) underpin the molecule’s utility in step-growth polymerisations, post-polymer modification and small-molecule synthesis strategies.
Irritant